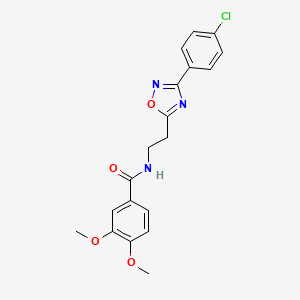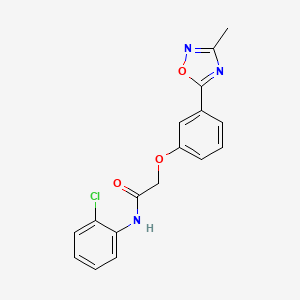
N-(2-chlorophenyl)-2-(3-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-chlorophenyl)-2-(3-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide, commonly known as OPA-15406, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. OPA-15406 is a selective antagonist of the P2X7 receptor, a protein that is involved in various physiological and pathological processes, including inflammation, pain, and neurodegeneration.
作用机制
OPA-15406 is a selective antagonist of the P2X7 receptor, which is a ligand-gated ion channel that is expressed on various cells, including immune cells, neurons, and glial cells. When activated, the P2X7 receptor allows the influx of calcium and sodium ions into the cell, leading to the release of pro-inflammatory cytokines and chemokines. By blocking the P2X7 receptor, OPA-15406 inhibits the influx of calcium and sodium ions, thereby reducing the release of pro-inflammatory cytokines and chemokines.
Biochemical and Physiological Effects:
OPA-15406 has been shown to have various biochemical and physiological effects in preclinical studies. In a rat model of neuropathic pain, OPA-15406 was able to reduce pain behavior and inflammation. In a mouse model of multiple sclerosis, OPA-15406 was able to reduce disease severity and inflammation. In a rat model of traumatic brain injury, OPA-15406 was able to reduce cell death and improve cognitive function.
实验室实验的优点和局限性
One of the main advantages of using OPA-15406 in lab experiments is its selectivity for the P2X7 receptor, which allows for the specific targeting of this receptor without affecting other receptors. However, one of the limitations of using OPA-15406 is its low solubility in water, which can make it difficult to administer in vivo.
未来方向
There are several future directions for the research of OPA-15406. One potential direction is the development of more potent and selective P2X7 receptor antagonists that can be used in clinical trials. Another potential direction is the investigation of the role of the P2X7 receptor in other diseases, such as cancer and cardiovascular disease. Additionally, the development of novel drug delivery systems for OPA-15406 could improve its solubility and bioavailability in vivo.
合成方法
The synthesis of OPA-15406 involves a multi-step procedure that starts with the reaction of 2-chlorophenylamine with 2-chloroacetyl chloride to form N-(2-chlorophenyl)-2-chloroacetamide. This intermediate is then reacted with 3-(3-methyl-1,2,4-oxadiazol-5-yl)phenol in the presence of a base to form OPA-15406. The overall yield of the synthesis is approximately 25%.
科学研究应用
OPA-15406 has been extensively studied for its potential therapeutic applications in various diseases, including chronic pain, neurodegenerative disorders, and autoimmune diseases. The P2X7 receptor, which is targeted by OPA-15406, is known to play a crucial role in these diseases by promoting inflammation and cell death. By blocking the P2X7 receptor, OPA-15406 has the potential to reduce inflammation and prevent cell death, thereby providing a therapeutic benefit.
属性
IUPAC Name |
N-(2-chlorophenyl)-2-[3-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O3/c1-11-19-17(24-21-11)12-5-4-6-13(9-12)23-10-16(22)20-15-8-3-2-7-14(15)18/h2-9H,10H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIZKWYIZIHREJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CC(=CC=C2)OCC(=O)NC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-ethylphenyl)-3-(4-fluorophenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7695894.png)
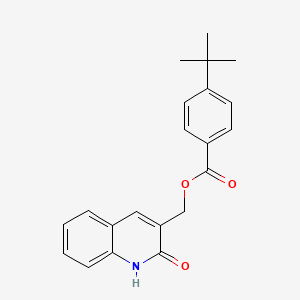
![2-[4-(piperidine-1-sulfonyl)phenoxy]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B7695911.png)
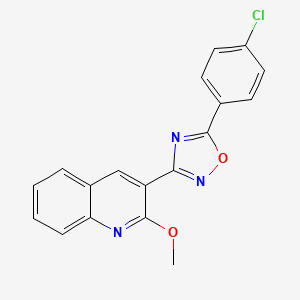
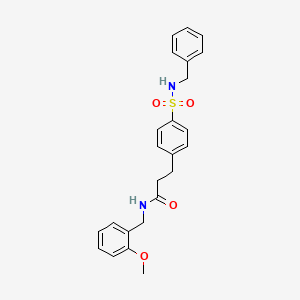
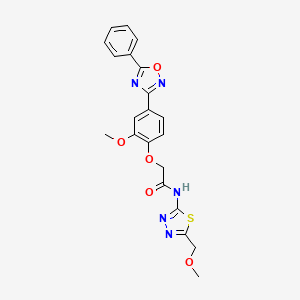

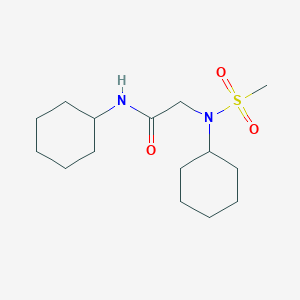


![N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-phenoxyacetamide](/img/structure/B7695969.png)


